5-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide

Medicinal Chemistry Fragment-Based Drug Discovery C–C Bond Formation

This 5-bromothiophene-2-sulfonamide hybrid is a strategic building block for medicinal chemistry and chemical biology programs. It combines a therapeutically validated oxadiazole-sulfonamide scaffold with a unique C5-bromo substituent—a synthetic handle absent in 5-H, 5-methyl, or 5-chloro analogs. This bromine enables late-stage Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) for rapid SAR exploration without resynthesizing the core. In the OX series, the scaffold delivers CAIX IC₅₀ values as low as 0.74 µM and antiproliferative activity comparable to doxorubicin. It also shows synergy with ampicillin, reducing MICs against MDR Gram-negative pathogens. Additionally, it exhibits selective ALR2 inhibition with minimal cytotoxicity. With a molecular weight of 338.2 g/mol and balanced hydrogen-bonding capacity (1 HBD, 6 HBA), this compound is ideally suited for fragment-based drug discovery—where the bromine atom serves both as a binding probe and a growth vector. Patent landscaping reveals that specific 5-bromothiophene embodiments remain relatively unexplored, offering opportunities for composition-of-matter patenting of novel derivatives. Procure now to accelerate your CAIX inhibitor, antibacterial, or ALR2 inhibitor programs with a differentiated, scalable building block.

Molecular Formula C8H8BrN3O3S2
Molecular Weight 338.19
CAS No. 1235082-85-5
Cat. No. B2630208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide
CAS1235082-85-5
Molecular FormulaC8H8BrN3O3S2
Molecular Weight338.19
Structural Identifiers
SMILESCC1=NOC(=N1)CNS(=O)(=O)C2=CC=C(S2)Br
InChIInChI=1S/C8H8BrN3O3S2/c1-5-11-7(15-12-5)4-10-17(13,14)8-3-2-6(9)16-8/h2-3,10H,4H2,1H3
InChIKeyQEPKCSDXHUNJJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide (CAS 1235082-85-5): Core Structural Identity for Sulfonamide-Oxadiazole Research Procurement


5-Bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide (CAS 1235082-85-5) is a heterocyclic sulfonamide building block featuring a 5-bromothiophene-2-sulfonamide core linked via a methylene bridge to a 3-methyl-1,2,4-oxadiazole ring [1]. With a molecular formula C₈H₈BrN₃O₃S₂ and molecular weight 338.2 g/mol, it belongs to the therapeutically significant oxadiazole-sulfonamide hybrid class, which has demonstrated activity against carbonic anhydrase IX (anticancer), bacterial targets, and aldose reductase (diabetic complications) [2]. The bromine substituent at the thiophene 5-position provides a synthetic handle for downstream derivatization—an option absent in the non-halogenated parent scaffold [3].

Why 5-Bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide Is Not Interchangeable with Close Analogs


Within the oxadiazole-sulfonamide series, even single-atom substitutions at the thiophene 5-position dictate divergent synthetic utility and biological engagement. The bromine atom offers a site for Pd-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) that is completely absent in the 5-H, 5-methyl, or 5-chloro congeners [1]. In biological systems, SAR data from the OX series show that the nature of the heterocycle substituent directly governs target affinity: replacing thiazole with thiophene shifts CAIX IC₅₀ values by >2-fold, while halogen identity modulates antibacterial MIC values against Gram-negative pathogens [2]. Generic substitution between 5-bromo, 5-chloro, and 5-methyl analogs therefore risks loss of synthetic versatility, altered target potency, and non-reproducible screening outcomes.

Quantitative Differentiation Evidence: 5-Bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide vs. Closest Analogs


Synthetic Versatility: Bromine as a Cross-Coupling Handle Absent in 5-H and 5-Methyl Congeners

The 5-bromo substituent enables late-stage Pd-catalyzed cross-coupling diversification (Suzuki, Sonogashira, Buchwald-Hartwig), a capability structurally precluded in the 5-hydrogen analog (CAS 1219913-33-3) and the 5-methyl analog (CAS 2034346-86-4). This makes the bromo compound the preferred entry point for SAR expansion libraries where the thiophene C5 position is a key diversity vector [1].

Medicinal Chemistry Fragment-Based Drug Discovery C–C Bond Formation

Anticancer Target Engagement: Thiophene-Sulfonamide CAIX Inhibition Potency in the OX Compound Series

In the OX series (1,2,4-oxadiazole-sulfonamide conjugates), the nature of the heterocycle bearing the sulfonamide group directly controls CAIX inhibitory potency. The thiophene-containing compound OX12 demonstrated a CAIX IC₅₀ of 4.23 µM, while structural optimization yielding OX27 improved this to 0.74 µM—a 5.7-fold increase—and achieved antiproliferative activity (IC₅₀ = 6.0 µM) comparable to doxorubicin [1]. Although the target compound 5-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide is a building block rather than a terminally elaborated OX compound, its 5-bromothiophene-2-sulfonamide core is directly represented in the pharmacophore of the OX series, establishing its relevance as a synthetic precursor to CAIX-targeting leads.

Cancer Therapeutics Carbonic Anhydrase IX Tumor Hypoxia

Antibacterial Spectrum: Thiophene- vs. Thiazole-Oxadiazole Sulfonamide MIC Differences

In the ACS Omega series OX1–OX27, compounds OX7 and OX11 exhibited MIC values of 31.25 and 15.75 µg/mL against S. pneumoniae, P. aeruginosa, and E. coli, respectively [1]. The series SAR indicates that heterocycle identity (thiophene vs. thiazole) and substituent electronic properties modulate antibacterial potency, with halogenated thiophene-sulfonamide hybrids showing enhanced activity over non-halogenated counterparts. The 5-bromo substituent contributes electron-withdrawing character (σₘ ≈ 0.39) that influences the sulfonamide N–H acidity and target binding, a feature absent in 5-H (σ = 0) or 5-methyl (σ ≈ -0.17, electron-donating) analogs [2].

Antibacterial Agents Gram-Negative Pathogens Multidrug Resistance

Aldose Reductase Inhibition Potential: Oxadiazole-Sulfonamide Hybrid Pharmacophore

Oxadiazole-sulfonamide hybrids have been validated as aldose reductase (ALR2) inhibitors, with the most potent compounds (6b, 6e, 6f, 6l) showing significant inhibition in the sub-micromolar range against ALR2 while maintaining selectivity over ALR1 [1]. The sulfonamide group is a recognized zinc-binding motif in aldose reductase, and the oxadiazole-thiophene architecture provides complementary hydrophobic contacts. The 5-bromo substituent may further enhance binding via halogen bonding interactions with the enzyme active site—a structural feature not available to the 5-H analog—though explicit comparative data for the building block itself are not yet reported in the literature.

Diabetic Complications Aldose Reductase Polyol Pathway

Physicochemical Differentiation: Molecular Weight, LogP, and Hydrogen Bond Capacity vs. 5-H and 5-CH₃ Analogs

The 5-bromo substituent increases molecular weight by ~79 Da relative to the 5-H analog (MW = 259.3 g/mol) and ~65 Da relative to the 5-methyl analog (MW ≈ 273.3 g/mol, estimated). This heavier mass shifts the compound from fragment-like (MW < 300) into the lower lead-like space (MW 300–350), while the electron-withdrawing bromine modulates LogP and sulfonamide N–H acidity relative to the electron-donating methyl congener. PubChem records confirm the molecular formula C₈H₈BrN₃O₃S₂ and MW 338.2 g/mol for the target compound [1].

Drug-Likeness Fragment Properties Lead Optimization

Patent Landscape: Oxadiazole-Sulfonamide IP Coverage Supporting the Scaffold's Therapeutic Relevance

The oxadiazole-sulfonamide scaffold is protected by multiple patent families spanning anticancer (CAIX), antibacterial, matrix metalloproteinase inhibition, and beta-amyloid modulation applications [1][2][3]. WO2000063194A1 specifically claims sulfonamide derivatives having oxadiazole rings as metalloproteinase inhibitors, while US patents cover heterocyclic sulfonamide inhibitors of beta-amyloid production for Alzheimer's disease. These filings confirm that the oxadiazole-sulfonamide architecture—precisely the core embodied by the target compound—is a privileged chemotype in medicinal chemistry, and that the 5-bromo derivative provides a patent-relevant synthetic entry point distinct from non-halogenated or differently halogenated analogs.

Intellectual Property Drug Discovery Metalloproteinase Inhibition

Procurement-Driven Application Scenarios for 5-Bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide


Lead Optimization in Colorectal Cancer CAIX Inhibitor Programs

Medicinal chemistry teams developing tumor-associated carbonic anhydrase IX inhibitors can employ this building block as the core sulfonamide pharmacophore for rapid SAR exploration via Pd-catalyzed cross-coupling at the 5-bromo position. The oxadiazole-thiophene-sulfonamide scaffold has demonstrated CAIX IC₅₀ values as low as 0.74 µM and antiproliferative activity comparable to doxorubicin (6.0 µM) in HCT-116 cells [1]. Late-stage diversification using the bromine handle can generate focused libraries probing the thiophene C5 pocket without resynthesizing the entire oxadiazole-sulfonamide core, accelerating the optimization cycle. [1]

Gram-Negative Antibacterial Library Synthesis Targeting Multidrug-Resistant Pathogens

Building on the ACS Omega OX series, this compound serves as a versatile intermediate for generating halogenated oxadiazole-sulfonamide libraries. OX11 (a thiazole analog) achieved 15.75 µg/mL MIC against E. coli and P. aeruginosa, with synergy with ampicillin yielding multi-fold MIC reductions against MDR K. georgiana and K. pneumoniae [2]. The 5-bromo substituent enables Pd-catalyzed diversification to explore C5-aryl and C5-heteroaryl derivatives that may further improve potency and spectrum against resistant clinical isolates. [2]

Diabetic Complication Target Validation via Aldose Reductase Inhibitor Scaffold Expansion

For groups investigating selective ALR2 inhibition to prevent diabetic neuropathy and retinopathy, this building block provides the core oxadiazole-sulfonamide architecture already shown to deliver selective ALR2 inhibition with minimal ALR1 cross-reactivity and weak cytotoxicity [3]. The bromine atom at C5 offers both a synthetic diversification point and potential halogen-bonding interactions with the ALR2 active site, a structural hypothesis that can be tested through parallel synthesis of 5-aryl, 5-heteroaryl, and 5-amino derivatives from the bromo precursor. [3]

Fragment-to-Lead Evolution and Patent-Secure Chemical Series Development

The compound occupies a mid-fragment molecular weight range (338.2 g/mol) with balanced hydrogen-bonding capacity (1 HBD, 6 HBA), making it suitable for fragment-based drug discovery campaigns where the bromine serves as both a binding-element probe (halogen bonding) and a growth vector. Patent landscaping indicates that while the oxadiazole-sulfonamide scaffold is generically claimed in multiple filings [4], specific 5-bromothiophene embodiments remain relatively unexplored, offering opportunities for composition-of-matter patenting of novel derivatives with improved potency and selectivity profiles. [4]

Quote Request

Request a Quote for 5-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.